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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Technical Support Center: Fevipiprant and
Severe Asthma

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals to understand the lack
of clinical efficacy of Fevipiprant in severe asthma.

Frequently Asked Questions (FAQSs)

Q1: What was the proposed mechanism of action for Fevipiprant in asthma?

Al: Fevipiprant (QAWO039) is an oral, selective antagonist of the prostaglandin D2 (PGD2)
receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on
Th2 cells (CRTH2 or DP2). The rationale was that PGD?2 is a key lipid mediator released
predominantly by mast cells during an allergic inflammatory response.[1][2] By binding to the
DP2 receptor on various immune cells—including T helper 2 (Th2) cells, type 2 innate lymphoid
cells (ILC2s), and eosinophils—PGD2 promotes a cascade of pro-inflammatory events.[3]
These events include the recruitment and activation of eosinophils and the release of type 2
cytokines (IL-4, IL-5, IL-13), which are central to the pathophysiology of asthma. Fevipiprant
was designed to block this interaction, thereby inhibiting the downstream inflammatory
cascade.

Q2: What promising results did early-phase trials of Fevipiprant show?
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A2: Early-phase trials suggested that Fevipiprant had the potential to be an effective treatment
for asthma. A Phase Il study involving patients with moderate-to-severe asthma and sputum
eosinophilia (=2%) demonstrated that Fevipiprant (225 mg twice daily for 12 weeks)
significantly reduced the geometric mean sputum eosinophil percentage from 5.4% to 1.1%, a
3.5-fold greater decrease compared to placebo. Other studies also showed improvements in
lung function (FEV1) and a reduction in airway smooth muscle mass, a feature associated with
disease severity. These encouraging results provided a strong basis for advancing Fevipiprant
into larger Phase lll trials.

Q3: What were the primary endpoints of the pivotal Phase Ill LUSTER-1 and LUSTER-2 trials?

A3: The LUSTER-1 (NCT02555683) and LUSTER-2 (NCT02563067) were replicate 52-week,
randomized, double-blind, placebo-controlled Phase Il trials. The primary efficacy endpoint
was the annualized rate of moderate-to-severe asthma exacerbations in two patient
populations: those with high blood eosinophil counts (=250 cells per yL) and the overall study
population. The trials evaluated two doses of Fevipiprant (150 mg and 450 mg once daily) as
an add-on therapy for patients with inadequately controlled severe asthma (GINA Steps 4 and
5).

Q4: Why did Fevipiprant fail to meet its primary endpoints in the Phase Il trials?

A4: Despite the promising early data, Fevipiprant failed to meet the clinically relevant
threshold for reducing the annual rate of moderate-to-severe exacerbations compared to
placebo in the pivotal LUSTER-1 and LUSTER-2 trials. While the 450 mg dose showed a
modest, non-statistically significant reduction in exacerbation rates, the results were not robust
enough to support regulatory approval or further development in asthma. The totality of the
data from the VIBRANT program, which also included the failed ZEAL-1 and ZEAL-2 trials in
moderate asthma, led Novartis to discontinue its development for this indication.

Q5: Was there any specific patient subgroup that showed a more favorable response?

A5: The primary analysis of the LUSTER trials was prespecified for patients with high blood
eosinophil counts (=250 cells/pL), a key biomarker for type 2 inflammation. The hypothesis was
that this "T2-high" subgroup would be most likely to respond to a DP2 antagonist. However,
even within this population, Fevipiprant did not demonstrate a statistically significant reduction
in exacerbations compared to placebo. For instance, in the LUSTER-1 trial's high eosinophil
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population, the annualized rate ratio for exacerbations with the 450 mg dose was 0.83, and in
LUSTER-2, it was 0.72, but neither result was statistically significant after adjusting for multiple
testing.

Q6: What does the failure of Fevipiprant suggest about the role of the PGD2-DP2 pathway in
severe asthma?

A6: The disappointing results from the Fevipiprant trials have prompted a re-evaluation of the
PGD2-DP2 pathway as a therapeutic target in severe asthma. While the pathway is clearly
involved in type 2 inflammation, its role may be more complex or redundant than initially
believed. It is possible that in chronic, severe asthma, other inflammatory pathways become
more dominant, making the blockade of the DP2 receptor alone insufficient to alter the disease
course significantly. The results meaningfully contribute to the scientific understanding of the
DP2 pathway, suggesting it may not be a primary driver of exacerbations in this patient
population.

Troubleshooting Guide for Clinical Research

This guide addresses common issues encountered when translating promising early-phase
results into successful late-stage clinical outcomes, using the Fevipiprant case as an example.
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Problem

Potential Root Cause

Suggested Troubleshooting /
Next Steps for Researchers

Strong Phase Il biomarker
response does not translate to

Phase Il clinical efficacy.

1. Biomarker is not on the
causal pathway: The selected
biomarker (e.g., sputum
eosinophils) may be a
surrogate for inflammation but
not a direct driver of the clinical
endpoint (e.g., exacerbations).
While Fevipiprant effectively
reduced eosinophils, this
reduction did not prevent

exacerbations.

Action: Investigate the
functional role of the biomarker
more deeply. Explore
alternative or composite
biomarkers that are more
closely linked to clinical
outcomes, such as urinary
prostaglandin D2 metabolites
or specific gene expression

signatures.

2. Redundancy of inflammatory
pathways: In a complex
disease like severe asthma,
multiple inflammatory
pathways can lead to the same
clinical outcome. Blocking a
single pathway (PGD2-DP2)
may be insufficient if other
pathways (e.g., those involving
IL-4, IL-13, TSLP)

compensate.

Action: In preclinical models
and exploratory clinical
studies, investigate the effects
of combination therapies that
target multiple pathways.
Analyze patient samples to
identify dominant inflammatory

pathways in non-responders.

A targeted therapy fails in a
patient population expected to

respond.

1. Heterogeneity within the
target population: The "T2-
high" asthma endotype, often
defined by blood eosinophil
counts, is itself heterogeneous.
The DP2 pathway may only be
critical in a specific subset of
these patients not adequately
captured by broad inclusion

criteria.

Action: Conduct post-hoc
analyses of trial data with more
stringent or novel biomarker
criteria to identify potential
responder subgroups. For
future trials, consider a
"biomarker-endotype-driven"
approach with more refined

patient selection.
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2. Incorrect dose or dosing
regimen: The doses selected
for Phase lll, while showing
biological activity, may not
have been optimal for
achieving the desired clinical

effect over a 52-week period.

Action: Re-evaluate Phase Il
dose-ranging studies.
Consider adaptive trial designs
in the future to allow for dose
adjustments based on interim
analyses of both biomarker

and clinical data.

Discrepancy between different

clinical endpoints.

1. Endpoint Mismatch with
Mechanism: Fevipiprant
showed some effect on airway
remodeling markers (smooth
muscle mass) and lung
function in earlier trials but
failed on the primary endpoint
of exacerbations. The drug's
primary impact may be on
chronic airway changes rather

than acute events.

Action: Carefully select primary
endpoints that align with the
drug's hypothesized
mechanism of action. Consider
powering studies for key
secondary endpoints that may
capture other clinically
meaningful benefits. No
previous trial of a DP2
antagonist had been powered
to detect an effect on

exacerbations.

Quantitative Data Summary

Table 1: Overview of the Fevipiprant Phase Il LUSTER Clinical Trials
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Feature

LUSTER-1

LUSTER-2

NCT Number

NCT02555683

NCT02563067

Patient Population

894 patients (=12 years) with
inadequately controlled severe
asthma (GINA Steps 4/5).

877 patients (=12 years) with
inadequately controlled severe
asthma (GINA Steps 4/5).

Fevipiprant 150 mg QD,

Fevipiprant 150 mg QD,

Treatment Arms Fevipiprant 450 mg QD, Fevipiprant 450 mg QD,
Placebo QD. Placebo QD.
Treatment Duration 52 weeks 52 weeks

Primary Endpoint

Annualized rate of moderate-
to-severe asthma

exacerbations.

Annualized rate of moderate-
to-severe asthma

exacerbations.

Key Outcome

Did not meet the clinically
relevant threshold for reduction
in exacerbation rate vs.

placebo.

Did not meet the clinically
relevant threshold for reduction
in exacerbation rate vs.

placebo.

Table 2: Key Efficacy Results - Annualized Rate Ratio of Moderate-to-Severe Exacerbations

(vs. Placebo)

Patient Population

Dose

LUSTER-1 (95% CI)

LUSTER-2 (95% CI)

Overall Population

150 mg 0.96 (0.75-1.22) 0.82 (0.62—1.07)

450 mg

0.78 (0.61-1.01) 0.76 (0.58-1.00)

High Eosinophil (=250
cells/uL)

150 mg 1.04 (0.77-1.41) 0.69 (0.50-0.96)

450 mg

0.83 (0.61-1.14) 0.72 (0.52-1.01)

Experimental Protocols

Methodology: Quantification of Sputum Eosinophils (Generalized Protocol)
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A common method in asthma clinical trials to assess airway inflammation is the quantification of
eosinophils in induced sputum. This protocol is a generalized representation of the
methodology used in studies like those for Fevipiprant.

e Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3%, 4%, 5% NacCl) for
increasing durations to induce coughing and sputum production. Lung function (FEV1) is
monitored throughout for safety.

e Sputum Processing: The collected sputum is treated with a mucolytic agent, such as
dithiothreitol (DTT), to liquefy the mucus and create a single-cell suspension.

o Cell Counting: A total cell count is performed on the processed sample using a
hemocytometer.

o Cytospin Preparation: A portion of the cell suspension is centrifuged onto a microscope slide
using a cytocentrifuge (cytospin).

e Staining: The slide is stained with a differential stain (e.g., Wright-Giemsa or May-Grunwald
Giemsa) to allow for the morphological identification of different leukocyte populations.

« Differential Cell Count: A trained technician identifies and counts at least 400 non-squamous
cells under a microscope. The number of eosinophils, neutrophils, macrophages,
lymphocytes, and bronchial epithelial cells is recorded.

o Calculation: The sputum eosinophil percentage is calculated as: (Number of Eosinophils /
Total Non-squamous Cells Counted) * 100.

Visualizations

Target Immune Cell (e.g., Eosinophil, Th2 Cell)

Mast Cell

ation
Release (IL-5, IL-13)
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Caption: The Prostaglandin D2 (PGD2) signaling pathway in allergic asthma.
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Click to download full resolution via product page

Caption: Fevipiprant's mechanism of action as a DP2 receptor antagonist.
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Caption: Simplified workflow for the Phase Ill LUSTER clinical trials.
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Conclusion:
DP2 pathway is not a primary
driver of exacerbations in the
studied population.
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Caption: Logical flow from promising Phase Il data to Phase lll failure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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